molecular formula C8H12N2 B1355028 [(2-Methylphenyl)methyl]hydrazine CAS No. 51859-94-0

[(2-Methylphenyl)methyl]hydrazine

Cat. No.: B1355028
CAS No.: 51859-94-0
M. Wt: 136.19 g/mol
InChI Key: IXRQTCDPQZMNSN-UHFFFAOYSA-N
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Description

[(2-Methylphenyl)methyl]hydrazine is an organic compound with the molecular formula C8H12N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (2-methylphenyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

[(2-Methylphenyl)methyl]hydrazine can be synthesized through several methods. One common approach involves the reaction of (2-methylphenyl)methyl chloride with hydrazine hydrate under basic conditions. The reaction typically proceeds as follows:

    Reaction of (2-methylphenyl)methyl chloride with hydrazine hydrate:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[(2-Methylphenyl)methyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming hydrazones or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like aldehydes or ketones can react with this compound to form hydrazones.

Major Products

    Oxidation: Azines or nitrogen-containing heterocycles

    Reduction: Amine derivatives

    Substitution: Hydrazones

Scientific Research Applications

[(2-Methylphenyl)methyl]hydrazine has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Biological Studies: this compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(2-Methylphenyl)methyl]hydrazine involves its interaction with various molecular targets. The compound can form hydrazones with carbonyl-containing compounds, which can then undergo further chemical transformations. In biological systems, this compound may interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: A simpler hydrazine derivative with a phenyl group.

    Benzylhydrazine: A hydrazine derivative with a benzyl group.

    (2-Methylphenyl)hydrazine: A hydrazine derivative with a (2-methylphenyl) group.

Uniqueness

[(2-Methylphenyl)methyl]hydrazine is unique due to the presence of both a methyl group and a benzyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to other hydrazine derivatives.

Properties

IUPAC Name

(2-methylphenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-4-2-3-5-8(7)6-10-9/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRQTCDPQZMNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512269
Record name [(2-Methylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51859-94-0
Record name [(2-Methylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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